5-HT2 antagonist 1 5-HT2 antagonist 1 5-HT2 antagonist 1 is a potent antagonist of 5-HT2 receptor, with weak α1 adrenoceptor blocking activity.
Brand Name: Vulcanchem
CAS No.: 191592-09-3
VCID: VC0006907
InChI: InChI=1S/C22H29FN4O2/c1-24-11-7-19-21(24)20(28)8-12-27(22(19)29)10-2-9-25-13-15-26(16-14-25)18-5-3-17(23)4-6-18/h3-7,11,20,28H,2,8-10,12-16H2,1H3
SMILES: CN1C=CC2=C1C(CCN(C2=O)CCCN3CCN(CC3)C4=CC=C(C=C4)F)O
Molecular Formula: C₂₂H₂₉FN₄O₂
Molecular Weight: 400.5 g/mol

5-HT2 antagonist 1

CAS No.: 191592-09-3

Inhibitors

VCID: VC0006907

Molecular Formula: C₂₂H₂₉FN₄O₂

Molecular Weight: 400.5 g/mol

5-HT2 antagonist 1 - 191592-09-3

CAS No. 191592-09-3
Product Name 5-HT2 antagonist 1
Molecular Formula C₂₂H₂₉FN₄O₂
Molecular Weight 400.5 g/mol
IUPAC Name 5-[3-[4-(4-fluorophenyl)piperazin-1-yl]propyl]-8-hydroxy-1-methyl-7,8-dihydro-6H-pyrrolo[3,2-c]azepin-4-one
Standard InChI InChI=1S/C22H29FN4O2/c1-24-11-7-19-21(24)20(28)8-12-27(22(19)29)10-2-9-25-13-15-26(16-14-25)18-5-3-17(23)4-6-18/h3-7,11,20,28H,2,8-10,12-16H2,1H3
Standard InChIKey KBZUFSZQLVRGPR-UHFFFAOYSA-N
SMILES CN1C=CC2=C1C(CCN(C2=O)CCCN3CCN(CC3)C4=CC=C(C=C4)F)O
Canonical SMILES CN1C=CC2=C1C(CCN(C2=O)CCCN3CCN(CC3)C4=CC=C(C=C4)F)O
Description 5-HT2 antagonist 1 is a potent antagonist of 5-HT2 receptor, with weak α1 adrenoceptor blocking activity.
Reference [1]. Mizuno A, et al. Synthesis and serotonin 2 (5-HT2) receptor antagonist activity of 5-aminoalkyl-substituted pyrrolo[3,2-c]azepines and related compounds. Chem Pharm Bull (Tokyo). 2000 May;48(5):623-35.
PubChem Compound 9952825
Last Modified Nov 11 2021
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